molecular formula C6H10N2S B15325057 Methyl[2-(1,3-thiazol-5-yl)ethyl]amine

Methyl[2-(1,3-thiazol-5-yl)ethyl]amine

Cat. No.: B15325057
M. Wt: 142.22 g/mol
InChI Key: GZJOLIAUTNNAJV-UHFFFAOYSA-N
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Description

Methyl[2-(1,3-thiazol-5-yl)ethyl]amine is a secondary amine featuring a methyl group attached to an ethyl chain terminated by a 1,3-thiazole ring at the 5-position. The thiazole moiety, a heterocyclic aromatic compound containing sulfur and nitrogen, confers unique electronic and steric properties, making this compound a versatile scaffold in medicinal chemistry. Its structural simplicity allows for derivatization at the thiazole ring or the amine group, enabling optimization for pharmacological activity, solubility, and metabolic stability.

Properties

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

N-methyl-2-(1,3-thiazol-5-yl)ethanamine

InChI

InChI=1S/C6H10N2S/c1-7-3-2-6-4-8-5-9-6/h4-5,7H,2-3H2,1H3

InChI Key

GZJOLIAUTNNAJV-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CN=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-(1,3-thiazol-5-yl)ethyl]amine typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stages of synthesis . Another method involves the reaction of p-chlorocyanoacetanilide with carbon disulfide in dimethylformamide (DMF) and potassium hydroxide, followed by the addition of methyl iodide[3][3].

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated systems to optimize reaction parameters and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(1,3-thiazol-5-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .

Scientific Research Applications

Methyl[2-(1,3-thiazol-5-yl)ethyl]amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl[2-(1,3-thiazol-5-yl)ethyl]amine involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and electron density distribution allow it to participate in electrophilic and nucleophilic substitution reactions, which can modulate biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Methyl[2-(1,3-thiazol-5-yl)ethyl]amine, highlighting their substituents, biological activities, and pharmacological profiles:

Compound Name Molecular Formula Substituents/Modifications Biological Activity/Application Reference
This compound (Target Compound) C₆H₉N₂S - Methyl group on amine
- Unsubstituted thiazole ring
Not explicitly reported; inferred potential for CNS targeting due to structural similarity N/A
A12 (Methyl(4-phenylbutyl){2-[2-(4-propylpiperazin-1-yl)-1,3-thiazol-5-yl]ethyl}amine) C₂₄H₃₆N₅S - 4-Phenylbutyl group
- 4-Propylpiperazine on thiazole
- Extended ethylamine chain
- H₃ receptor antagonist (pA₂ = 8.27)
- Dual AChE/BuChE inhibitor (IC₅₀ ≈ 14 μM)
- Anti-amnesic in vivo
EN300-43378444 ((Cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride) C₁₀H₁₆Cl₂N₂S - Cyclopropylmethyl group
- Thiazol-5-ylmethylamine
Structural analog; potential CNS activity due to lipophilic cyclopropyl group enhancing BBB penetration
N-Methyl-N-((4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl)amine C₁₂H₁₄N₂S - Methyl and phenyl substituents on thiazole
- Methylamine group
Industrial-grade compound; applications in chemical synthesis (e.g., agrochemicals, pharma)
{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride C₁₀H₁₂Cl₂N₂OS - 3-Methoxyphenyl on thiazole
- Dihydrochloride salt
Methoxy group enhances solubility; used in antiproliferative or antimicrobial research

Key Structural and Functional Differences:

Solubility: Methoxy groups (e.g., in compound) enhance aqueous solubility via hydrogen bonding, critical for oral bioavailability .

Pharmacological Activity :

  • A12 : The addition of a 4-propylpiperazine group enhances H₃ receptor antagonism and cholinesterase inhibition, making it a multi-target AD therapeutic .
  • Target Compound : Simplicity may limit receptor affinity but reduce off-target effects, favoring lead optimization.

Synthetic Accessibility :

  • Unsubstituted thiazole derivatives (e.g., the target compound) are synthetically simpler, while analogs like A12 require multi-step synthesis involving piperazine coupling .

Research Findings and Implications

  • Neurological Applications: Thiazole-ethylamine derivatives are prioritized in AD research due to their dual cholinesterase inhibition and histamine receptor modulation.
  • Structural Optimization : Substituents on the thiazole ring (e.g., aryl, alkyl, or methoxy groups) and amine chain length significantly influence target selectivity and potency. For example, piperazine-containing analogs exhibit enhanced receptor binding compared to simpler amines .

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